molecular formula C19H28O7 B13862023 Propofol Glucuronide-d17 Methyl Ester

Propofol Glucuronide-d17 Methyl Ester

Cat. No.: B13862023
M. Wt: 385.5 g/mol
InChI Key: WYGDARKRJVGPEA-VLJLQISISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Propofol Glucuronide-d17 Methyl Ester involves synthetic routes that typically include the esterification of Propofol Glucuronide with deuterated methanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the incorporation of deuterium atoms

Chemical Reactions Analysis

Propofol Glucuronide-d17 Methyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propofol Glucuronide-d17 Methyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Propofol Glucuronide-d17 Methyl Ester involves its role as a precursor to Propofol Glucuronide. Propofol itself acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation leads to sedation and anesthesia. The labeled compound helps in tracing and studying these pathways in detail.

Comparison with Similar Compounds

Propofol Glucuronide-d17 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in research. Similar compounds include:

These compounds share similar chemical structures but differ in their specific applications and labeling.

Properties

Molecular Formula

C19H28O7

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C19H28O7/c1-9(2)11-7-6-8-12(10(3)4)16(11)25-19-15(22)13(20)14(21)17(26-19)18(23)24-5/h6-10,13-15,17,19-22H,1-5H3/t13-,14-,15+,17-,19+/m0/s1/i1D3,2D3,3D3,4D3,6D,7D,8D,9D,10D

InChI Key

WYGDARKRJVGPEA-VLJLQISISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Origin of Product

United States

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